tert-Butyl 3-(propane-2-sulfinyl)propanoate
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Overview
Description
tert-Butyl 3-(propane-2-sulfinyl)propanoate is an organic compound with the molecular formula C10H20O3S. It is characterized by the presence of a tert-butyl ester group and a sulfinyl group attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(propane-2-sulfinyl)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with a sulfinylating agent such as propane-2-sulfinyl chloride. The reaction is carried out under anhydrous conditions in the presence of a base like triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(propane-2-sulfinyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Amides, esters.
Scientific Research Applications
tert-Butyl 3-(propane-2-sulfinyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the sulfinyl group can be metabolically converted to an active drug.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(propane-2-sulfinyl)propanoate involves its interaction with biological molecules through its sulfinyl and ester groups. The sulfinyl group can undergo redox reactions, while the ester group can be hydrolyzed by esterases to release the active compound. These interactions can modulate various molecular targets and pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-aminoethoxy)propanoate
- tert-Butyl 3-hydroxypropanoate
Uniqueness
tert-Butyl 3-(propane-2-sulfinyl)propanoate is unique due to the presence of both a sulfinyl group and a tert-butyl ester group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
911820-11-6 |
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Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
tert-butyl 3-propan-2-ylsulfinylpropanoate |
InChI |
InChI=1S/C10H20O3S/c1-8(2)14(12)7-6-9(11)13-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
HEAVXRKCOQBPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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